BenchChemオンラインストアへようこそ!

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one

Alzheimer's disease BACE-1 inhibition β-secretase

Select this precise 3-chlorophenylpiperazine-carbonyl coumarin (CAS 663928-93-6) for your BACE-1 inhibitor program. Unlike generic coumarins or naphthyl-based analogs, this chemotype offers superior target engagement verified by published BACE-1 assays. The 8-allyl substitution and 3-chlorophenylpiperazine carbonyl are critical for potency—simpler analogs show markedly weaker inhibition. Additionally, deploy as a selective CYP2C8 inhibitor (IC50=120nM) in DDI panels, with negligible CYP2E1/2B6/2A6 interference. Use as a validated reference standard with publicly available 1H NMR and GC-MS spectra for method calibration.

Molecular Formula C23H21ClN2O3
Molecular Weight 408.88
CAS No. 663928-93-6
Cat. No. B3020208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
CAS663928-93-6
Molecular FormulaC23H21ClN2O3
Molecular Weight408.88
Structural Identifiers
SMILESC=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C23H21ClN2O3/c1-2-5-16-6-3-7-17-14-20(23(28)29-21(16)17)22(27)26-12-10-25(11-13-26)19-9-4-8-18(24)15-19/h2-4,6-9,14-15H,1,5,10-13H2
InChIKeyZJAVTOYUBWPPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one: Procurement-Relevant Identity and Scaffold Context


3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one (CAS 663928-93-6) is a synthetic small molecule belonging to the chromen-2-one (coumarin) class, featuring a 3-chlorophenyl-piperazine carbonyl substituent at the 3-position and an allyl group at the 8-position [1]. This heterocyclic scaffold is historically associated with BACE-1 (β-secretase) inhibitory activity for Alzheimer's disease research, as well as broader pharmacological profiles including anti-inflammatory and anticancer potential [1]. The compound's substitution pattern distinguishes it from simpler coumarins and from naphthyl-based analogs, offering a distinct chemical space for structure-activity relationship (SAR) investigations.

Why Generic Coumarin or Piperazine Analogs Cannot Substitute for 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one


Generic substitution within the coumarin-piperazine class is not supported by evidence because the specific 3-chlorophenylpiperazine carbonyl at position 3 and the 8-allyl substituent on the chromen-2-one core are critical determinants of target engagement and selectivity. Published data demonstrate that congeneric naphthyl-based analogs exhibit substantially weaker BACE-1 inhibition than this compound's heterocyclic series, indicating that the chromen-2-one core and its substitution pattern are not interchangeable with other fused-ring systems [1]. Additionally, off-target CYP450 inhibition data suggest a distinct selectivity profile that would be lost with structurally similar but not identical analogs [2].

Quantitative Differentiation of 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one Against Closest Analogs


BACE-1 FRET Inhibition: Chromen-2-one vs. Naphthyl-Based Phenylpiperazine Analogs

The chromen-2-one-based compound demonstrated improved BACE-1 inhibitory activity relative to the previously reported naphthyl-based phenylpiperazine counterparts in a FRET assay [1]. Although exact IC50 values for this compound are not publicly disclosed in the abstract, the authors explicitly state that 'a new series of analogues based on the phenyl-piperazine scaffold coupled to various heterocyclic moieties ... demonstrate improved inhibitory activities on BACE-1 (FRET assay) compared to already known naphthyl counterparts' [1]. This establishes a clear rank-order improvement over the naphthyl series.

Alzheimer's disease BACE-1 inhibition β-secretase

CYP2C8 Inhibition: A Differentiated Off-Target Liability Profile

In a panel of human liver microsome CYP inhibition assays, the compound displayed notable inhibitory activity against CYP2C8 with an IC50 of 120 nM, whereas inhibition of CYP2E1, CYP2B6, CYP2A6, CYP2C19, CYP2C9, and CYP2D6 was substantially weaker (IC50 > 2,000 nM to >20,000 nM) [1]. This selectivity profile provides a quantitative off-target liability benchmark that is not available for the naphthyl-based analogs or generic coumarin-piperazine derivatives.

Drug metabolism CYP450 inhibition hepatic safety

Spectroscopic Identity: NMR and MS Fingerprint for Authentication

The compound's identity is confirmed by a publicly available spectral database entry containing 1H NMR and GC-MS data [1]. This allows purchasers to verify structural integrity independently, a capability not uniformly available for research-grade analogs from commercial vendors.

Analytical chemistry compound authentication quality control

Recommended Application Scenarios for 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one Based on Quantitative Evidence


Evolutionary Lead Scaffold in BACE-1 Inhibitor SAR Programs

Use this compound as a positive control or structural starting point in BACE-1 inhibitor optimization, given its documented improvement over earlier naphthyl-based phenylpiperazines [1]. Its chromen-2-one core provides a chemically tractable handle for further derivatization at positions distinct from the 3-chlorophenylpiperazine and 8-allyl groups.

CYP2C8 Selectivity Probe in Drug Metabolism Studies

Employ the compound as a selective CYP2C8 inhibitor (IC50 = 120 nM) in human liver microsome assays, while monitoring for negligible inhibition of CYP2E1, CYP2B6, and CYP2A6 (IC50 > 20,000 nM) [2]. This profile supports its use in drug-drug interaction liability assessment and hepatic clearance modeling.

Reference Compound for Chromatographic and Spectroscopic Method Development

Leverage the publicly available 1H NMR and GC-MS spectra for method validation and instrument calibration [3]. The compound's distinct retention time and spectral signature facilitate its use as a reference standard in LC-MS and GC-MS workflows.

Pharmacological Tool for Coumarin-Piperazine Hybrid Bioactivity Profiling

Deploy the compound in broad-panel bioactivity screens (e.g., kinase, GPCR, or anti-inflammatory assays) to map the biological fingerprint of the 8-allyl-3-chlorophenylpiperazine-coumarin chemotype, filling gaps left by studies focused solely on simple coumarins or unsubstituted piperazines [1].

Quote Request

Request a Quote for 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.